
sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucosamine 6-phosphate sodium salt is a monosaccharide derivative that plays a crucial role in the hexosamine biosynthesis pathway. It is a naturally occurring compound produced by the enzyme glucosamine-6-phosphate deaminase from fructose 6-phosphate and glutamine . This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
D-Glucosamine 6-phosphate sodium salt can be synthesized through the enzymatic conversion of D-fructose-6-phosphate using L-glutamine as a nitrogen donor. This reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS) and follows an ordered bi-bi process . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of D-Glucosamine 6-phosphate sodium salt often involves the fermentation of glucose using specific strains of microorganisms that express the necessary enzymes for the conversion process. The fermentation process is followed by purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
D-Glucosamine 6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glucosamine derivatives with altered functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions include various glucosamine derivatives that can be used in further biochemical studies or industrial applications .
科学的研究の応用
D-Glucosamine 6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is involved in studying cellular processes, including glycosylation and metabolic pathways.
作用機序
The mechanism of action of D-Glucosamine 6-phosphate sodium salt involves its role in the hexosamine biosynthesis pathway. It catalyzes the conversion of D-fructose-6-phosphate into D-glucosamine-6-phosphate using L-glutamine as a nitrogen donor. This process is crucial for the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage and other connective tissues .
類似化合物との比較
Similar Compounds
D-Glucose 6-phosphate sodium salt: Similar in structure but lacks the amino group present in D-Glucosamine 6-phosphate sodium salt.
N-Acetyl-D-glucosamine 6-phosphate sodium salt: Contains an acetyl group, which differentiates it from D-Glucosamine 6-phosphate sodium salt.
α-D-Glucosamine 1-phosphate: Differs in the position of the phosphate group, affecting its biochemical properties.
Uniqueness
D-Glucosamine 6-phosphate sodium salt is unique due to its specific role in the hexosamine biosynthesis pathway and its ability to serve as a precursor for various glycosylated compounds. Its structural features, including the amino and phosphate groups, make it a versatile compound in biochemical research and industrial applications .
特性
分子式 |
C6H13NNaO8P |
|---|---|
分子量 |
281.13 g/mol |
IUPAC名 |
sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1 |
InChIキー |
ITFLGSDHWWAGKW-NSEZLWDYSA-M |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |
正規SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)
![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
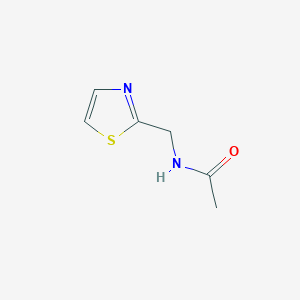
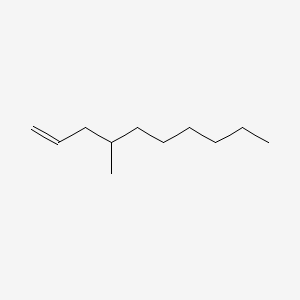

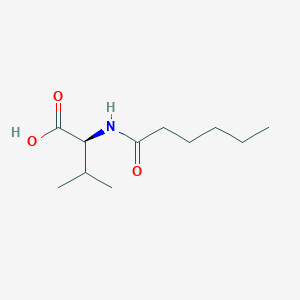
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
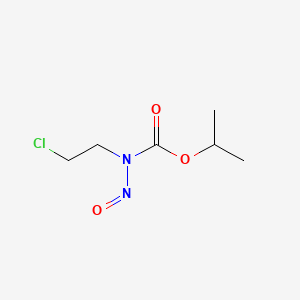
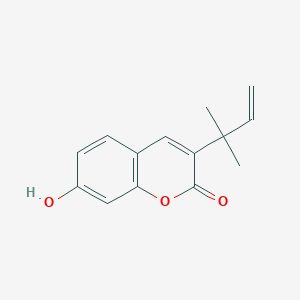

![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)

